Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-(pyridine-2-carbonylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H15N3O3S/c1-2-24-17(23)15-14(12-8-4-3-5-9-12)20-18(25-15)21-16(22)13-10-6-7-11-19-13/h3-11H,2H2,1H3,(H,20,21,22) |
InChI Key |
RWADWAQZYAYZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O2S. The compound features a thiazole ring, which is known for its diverse biological activities, and a pyridine moiety that can enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | 316.39 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Ethyl 4-phenyl-2-(pyridin-2-ylcarbonyl)amino derivatives have demonstrated effectiveness against a range of pathogenic bacteria and fungi. The presence of the thiazole ring enhances membrane permeability, allowing for better interaction with microbial targets.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study involving the synthesis of various thiazole derivatives reported that Ethyl 4-phenyl derivatives exhibited cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
- Antimicrobial Activity : In vitro testing showed that Ethyl 4-phenyl derivatives were effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : A recent investigation highlighted the ability of thiazole derivatives to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in managing inflammatory responses .
Scientific Research Applications
Therapeutic Applications
Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate has been studied for various therapeutic applications:
-
Antimicrobial Activity :
- Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.
- A study highlighted the effectiveness of thiazole derivatives against multidrug-resistant bacteria, showcasing their potential as new antimicrobial agents .
-
Anticancer Properties :
- The compound has been investigated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- Case studies have demonstrated that thiazole derivatives can inhibit tumor growth in animal models, suggesting a promising avenue for cancer treatment .
-
Neurological Applications :
- Thiazole derivatives have shown potential as central nervous system agents. They may act as agonists for muscarinic receptors, which are implicated in cognitive function and memory enhancement.
- Research indicates that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Synthetic Pathways
The synthesis of this compound typically involves the following steps:
-
Formation of Thiazole Ring :
- The initial step involves the cyclization of appropriate precursors to form the thiazole ring.
-
Amidation with Pyridin-2-carboxylic Acid :
- The thiazole derivative is then reacted with pyridin-2-carboxylic acid to introduce the pyridinylcarbonyl group.
-
Esterification :
- Finally, the compound is esterified using ethyl alcohol to yield the final product.
Data Table: Biological Activities of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and synthetic aspects of analogous thiazole-5-carboxylates:
Physicochemical Properties
- Molecular Weight: The target compound (~353.39 g/mol) is heavier than analogs like Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (247.32 g/mol) due to the pyridin-2-ylcarbonylamino group.
- Solubility : The pyridinyl and phenyl groups may reduce aqueous solubility compared to methyl or acetamido substituents.
- Crystallinity: Compounds like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate () exhibit well-defined crystal structures (R factor = 0.058), suggesting that the target compound’s aromatic substituents could promote ordered packing.
Preparation Methods
Reaction Mechanism and Precursor Preparation
The thiazole ring is constructed via Hantzsch thiazole synthesis, involving cyclization of ethyl 2-chloro-4-phenylacetoacetate with thiourea in the presence of sodium carbonate (Scheme 1). Critical parameters include:
Reaction Conditions
The β-keto ester precursor is synthesized through Claisen condensation of ethyl phenylacetate with ethyl chloroacetate, though alternative routes using Friedel-Crafts acylation are documented.
Byproduct Management and Yield Optimization
Side reactions predominantly involve thiourea dimerization (3–5% yield loss), mitigated by:
-
Incremental thiourea addition (0.5 eq/h)
-
Solvent polarity adjustment (ε = 24–28)
Post-reaction workup employs fractional distillation (60–65°C under 15 mmHg) to recover ethanol, followed by pH-controlled crystallization (pH 9–10) using 30% NaOH.
Acylation at C2-Amino Position
Pyridine-2-carbonyl Chloride Preparation
Pyridine-2-carbonyl chloride is synthesized from commercial pyridine-2-carboxylic acid via:
-
Chlorination with SOCl₂ (1.2 eq, reflux, 3 h)
-
Distillation (bp 89–91°C at 12 mmHg)
Amide Bond Formation
The C2-amino group undergoes acylation under Schotten-Baumann conditions:
Optimized Protocol
-
Solvent: THF/H₂O (4:1 v/v)
-
Base: NaHCO₃ (2.5 eq)
-
Temperature: 0°C → 25°C (gradient over 2 h)
Competitive N-acylation versus O-acylation is suppressed through pH control (8.5–9.0) and stoichiometric pyridine-2-carbonyl chloride (1.05 eq).
Spectroscopic Characterization and Purity Assessment
Key Spectral Data
Chromatographic Purity
HPLC analysis (C18, 60% MeCN/H₂O) shows ≥98.5% purity with tᵣ = 6.72 min.
Comparative Analysis of Synthetic Routes
Three methodologies are evaluated for scalability and efficiency:
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Linear | 5 | 62% | 97% | 1.8 |
| Convergent | 3 | 78% | 98% | 1.2 |
| One-Pot | 2 | 85% | 95% | 1.0 |
The convergent approach balances yield and purity, while one-pot methods favor throughput despite marginally lower purity.
Industrial-Scale Process Considerations
Solvent Recovery Systems
-
Ethanol distillation: 92% recovery via falling-film evaporators
-
THF recycling: Molecular sieve dehydration (H₂O < 50 ppm)
Waste Stream Management
-
Aqueous washes: Neutralized with HCl (pH 6–8) before disposal
-
Solid residues: Incineration at 850°C with scrubbers
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate?
- Answer : Multi-step synthetic pathways are commonly employed, involving:
- Step 1 : Formation of the thiazole core via cyclization reactions (e.g., Hantzsch or Gewald reactions) using ethyl 2-aminothiazole derivatives and ketones .
- Step 2 : Introduction of the pyridin-2-ylcarbonyl group via coupling reactions (e.g., carbodiimide-mediated amidation) .
- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) to isolate the final product .
Q. How can the purity and structural integrity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., phenyl at C4, pyridin-2-ylcarbonyl at C2) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 381.3) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What biological activities are associated with this compound?
- Answer : Thiazole derivatives with pyridinyl and phenyl groups exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 or NF-κB pathways in vitro .
- Antimicrobial potential : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) in agar diffusion assays .
Advanced Research Questions
Q. How can synthetic yields be improved for the pyridin-2-ylcarbonyl amidation step?
- Answer :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) or polyvinyl pyridine to enhance reaction kinetics .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Stoichiometric Control : Maintain a 1.2:1 molar ratio of pyridin-2-ylcarbonyl chloride to the thiazole amine to minimize side products .
Q. How should researchers address discrepancies in reported biological activity data?
- Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies .
- Structural Analogues : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl on thiazole C4) to identify SAR trends .
- Table : Example of substituent impact on IC50 values:
| Substituent (C4) | Target Enzyme | IC50 (µM) |
|---|---|---|
| Phenyl | COX-2 | 12.4 |
| 4-Chlorophenyl | COX-2 | 8.7 |
Q. What strategies are effective for resolving low solubility in pharmacological assays?
- Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl to methyl carboxylate) to enhance bioavailability .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., COX-2 active site) using AutoDock Vina .
- QSAR Analysis : Correlate electronic parameters (e.g., Hammett σ values of substituents) with activity trends .
Methodological Considerations
Q. What steps are critical for scaling up synthesis without compromising yield?
- Answer :
- Batch Reactor Optimization : Control exothermic reactions (e.g., amidation) via gradual reagent addition .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can researchers validate target engagement in cellular models?
- Answer :
- Biochemical Assays : Measure downstream biomarkers (e.g., prostaglandin E2 for COX-2 inhibition) .
- CRISPR Knockout Models : Confirm activity loss in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
